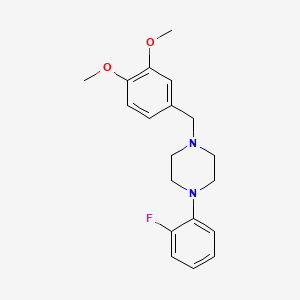
methyl N-(4-methoxy-3-nitrobenzoyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(4-methoxy-3-nitrobenzoyl)glycinate, commonly known as MNNG, is a chemical compound that has been widely used in scientific research applications. It is a derivative of glycine and is primarily used as a mutagen to induce DNA damage in cells.
Mecanismo De Acción
MNNG induces DNA damage by alkylating the guanine base in DNA. The alkylation of guanine leads to the formation of O6-methylguanine, which can mispair with thymine during DNA replication. This mispairing can lead to mutations in the DNA sequence. MNNG can also induce DNA strand breaks and crosslinks, which can further contribute to DNA damage.
Biochemical and Physiological Effects:
MNNG-induced DNA damage can have a range of biochemical and physiological effects. It can lead to mutations in the DNA sequence, which can alter gene expression and protein function. MNNG-induced DNA damage can also activate DNA repair pathways, which can lead to changes in cell cycle progression and apoptosis. Additionally, MNNG-induced DNA damage can contribute to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNNG is a widely used mutagen in scientific research due to its ability to induce DNA damage. It is relatively easy to synthesize and has a high mutagenic potency. However, MNNG has some limitations for lab experiments. It can be toxic to cells at high concentrations and can induce DNA damage in non-targeted regions of the genome. Additionally, MNNG-induced DNA damage can be difficult to quantify and can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on MNNG. One area of research is the development of new methods for quantifying MNNG-induced DNA damage. Another area of research is the study of the effects of MNNG-induced DNA damage on specific genes and proteins. Additionally, there is a need for further research on the mechanisms of MNNG-induced mutagenesis and carcinogenesis. Finally, there is a need for research on the development of new mutagens with higher specificity and lower toxicity than MNNG.
Métodos De Síntesis
MNNG can be synthesized by the reaction of 4-methoxy-3-nitrobenzoyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The reaction yields MNNG as a yellow solid with a melting point of 138-139°C.
Aplicaciones Científicas De Investigación
MNNG is widely used in scientific research for its ability to induce DNA damage in cells. It is commonly used to study the mechanisms of mutagenesis and carcinogenesis. MNNG has been used to induce mutations in bacterial, yeast, and mammalian cells. It has also been used to study the effects of DNA damage on cell cycle progression, DNA repair, and apoptosis.
Propiedades
IUPAC Name |
methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-18-9-4-3-7(5-8(9)13(16)17)11(15)12-6-10(14)19-2/h3-5H,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTVNDZNTWPWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B5741913.png)
![N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5741925.png)

![1-[(2-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5741947.png)
![2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5741948.png)

![2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid](/img/structure/B5741963.png)
![benzyl 4-[(diisopropylamino)carbonyl]benzoate](/img/structure/B5741964.png)





